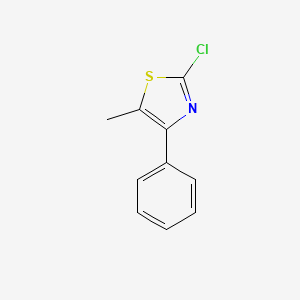

2-Chloro-5-methyl-4-phenylthiazole

Vue d'ensemble

Description

2-Chloro-5-methyl-4-phenylthiazole is a chemical compound with the molecular formula C10H8ClNS and a molecular weight of 209.7 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The thiazole ring in 2-Chloro-5-methyl-4-phenylthiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Applications De Recherche Scientifique

Anticancer Potential

2-Chloro-5-methyl-4-phenylthiazole and similar thiazole derivatives have shown promise in anticancer research. A study conducted by Gomha et al. (2017) synthesized a series of thiazole derivatives, including those similar to 2-Chloro-5-methyl-4-phenylthiazole, and evaluated them for their anticancer activity. These compounds exhibited significant potential against hepatocellular carcinoma cell lines, highlighting their relevance in cancer research (Gomha et al., 2017).

Synthesis of Novel Derivatives

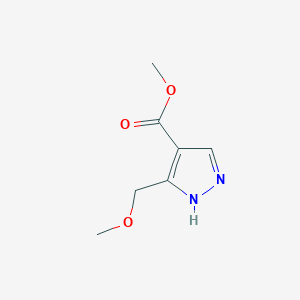

The chemistry of thiazole derivatives, including compounds like 2-Chloro-5-methyl-4-phenylthiazole, extends to the synthesis of novel derivatives with potential pharmacological activities. Mamedov et al. (1991) explored reactions involving methyl 3-phenyl-3-chloro-2-oxopropionate with thiosemicarbazones, leading to the formation of novel 4-methoxycarbonyl-5-phenyl-2-substituted thiazoles (Mamedov et al., 1991).

Organometallic Complexes

Research by Hiraki et al. (1981) on 2-Phenylthiazole, closely related to 2-Chloro-5-methyl-4-phenylthiazole, demonstrated its reactivity with palladium(II) acetate. This study led to the creation of new cyclopalladated complexes, revealing potential applications in organometallic chemistry and catalysis (Hiraki et al., 1981).

Antimycobacterial Properties

A 2019 study by Shinde et al. synthesized derivatives of 4-methyl-2-arylthiazole, which share structural similarities with 2-Chloro-5-methyl-4-phenylthiazole. These derivatives showed substantial antitubercular activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Shinde et al., 2019).

Osteoporosis Treatment

Yamaguchi et al. (1999) synthesized a series of 4-phenylthiazole derivatives, including compounds structurally similar to 2-Chloro-5-methyl-4-phenylthiazole. These derivatives were found to inhibit interleukin-6 secretion in osteoblastic cells and suppress bone weight loss in ovariectomized mice, indicating potential use in treating osteoporosis (Yamaguchi et al., 1999).

Electrophil

ic and Nucleophilic SubstitutionThe study of electrophilic and nucleophilic substitution reactions in compounds like 2-Chloro-5-methyl-4-phenylthiazole provides insights into their chemical reactivity. Begtrup and Holm (1981) examined such reactions in 2-Phenyltriazole 1-oxides, leading to the formation of various substituted triazoles. This research is relevant for understanding the chemical properties and potential applications of thiazole derivatives in organic synthesis (Begtrup & Holm, 1981).

Corrosion Inhibition

Thiazole derivatives, related to 2-Chloro-5-methyl-4-phenylthiazole, have been studied for their potential as corrosion inhibitors. Lagrenée et al. (2002) investigated the efficiency of a triazole derivative as a corrosion inhibitor for mild steel in acidic media. Their findings suggest possible applications of thiazole compounds in protecting metals from corrosion (Lagrenée et al., 2002).

Microwave-Assisted Synthesis

Khrustalev (2009) explored the microwave-assisted synthesis of 2-amino-4-phenylthiazole derivatives, which are structurally related to 2-Chloro-5-methyl-4-phenylthiazole. This research demonstrates the potential of microwave irradiation in synthesizing thiazole derivatives more efficiently, which could be significant for pharmaceutical and chemical industries (Khrustalev, 2009).

Catalysis and Organic Synthesis

Research by Daher et al. (2019) on 4-Phenylthiazoles, closely related to 2-Chloro-5-methyl-4-phenylthiazole, focused on their reactivity in Ru-catalyzed direct arylation. This study is significant for understanding how the electronic properties and conformation of thiazole derivatives influence their reactivity in catalytic processes (Daher et al., 2019).

Propriétés

IUPAC Name |

2-chloro-5-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKVTXRYYVUURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185649 | |

| Record name | Thiazole, 2-chloro-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31784-90-4 | |

| Record name | Thiazole, 2-chloro-5-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031784904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-chloro-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

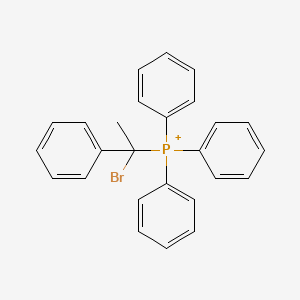

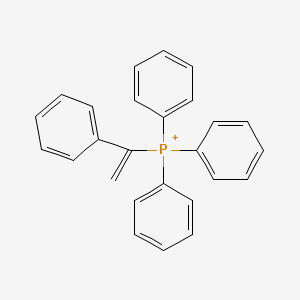

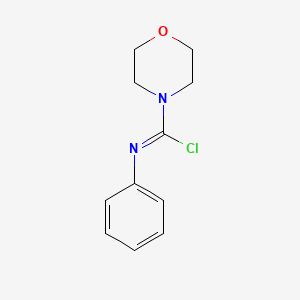

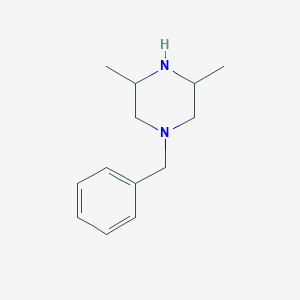

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methyl-3-nitrobenzoyl)amino]acetic acid](/img/structure/B3370028.png)

phosphorane](/img/structure/B3370101.png)